2-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves multiple steps, typically starting with the preparation of the azetidine ring. The synthetic route often includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylamino Group: This step involves the use of dimethylamine in the presence of suitable catalysts.
Attachment of the Benzoyl Group: This is typically done through acylation reactions.
Formation of the Pyridazinone Ring: This involves cyclization reactions using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
2-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
2-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated as a potential therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The molecular pathways involved include the inhibition of signal transduction pathways that are crucial for cell growth and survival .
Comparison with Similar Compounds
2-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
Benzamides: These compounds share a similar benzoyl group and exhibit similar biological activities.
Imidazoles: These compounds have a similar nitrogen-containing heterocyclic structure and are used in similar applications.
Pyridazines: These compounds share the pyridazinone ring and are studied for their therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-24(2)17-5-3-4-16(12-17)21(28)25-13-18(14-25)26-20(27)7-6-19(23-26)15-8-10-22-11-9-15/h3-12,18H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOQOQNOEJQQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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